molecular formula C21H23N5O3 B2985483 6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876901-80-3

6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2985483
CAS No.: 876901-80-3
M. Wt: 393.447
InChI Key: ZJPJNCPCDAIPFW-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that includes a purino[7,8-a]imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The key steps include the formation of the purino[7,8-a]imidazole core, followed by the introduction of the 3-methoxyphenyl and 2-methylprop-2-enyl groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating the function of these targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purino[7,8-a]imidazole derivatives with different substituents. Examples might include:

  • 6-(3-Hydroxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
  • 6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione

Uniqueness

What sets 6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione apart is its specific combination of substituents, which may confer unique biological activities or chemical reactivity. The presence of the 3-methoxyphenyl group, in particular, could influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

CAS No.

876901-80-3

Molecular Formula

C21H23N5O3

Molecular Weight

393.447

IUPAC Name

6-(3-methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H23N5O3/c1-12(2)11-24-19(27)17-18(23(5)21(24)28)22-20-25(13(3)14(4)26(17)20)15-8-7-9-16(10-15)29-6/h7-10H,1,11H2,2-6H3

InChI Key

ZJPJNCPCDAIPFW-UHFFFAOYSA-N

SMILES

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CC(=C)C)C)C

solubility

not available

Origin of Product

United States

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